molecular formula C24H15N3O4 B11663284 4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid

4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid

Cat. No.: B11663284
M. Wt: 409.4 g/mol
InChI Key: HGYVSQURJMISMN-UHFFFAOYSA-N
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Description

4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It contains both indole and quinazoline moieties, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 2-aminobenzamide under acidic conditions to form the quinazoline ring. This intermediate is then reacted with benzoic acid derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have enhanced or modified biological activities .

Scientific Research Applications

4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H15N3O4

Molecular Weight

409.4 g/mol

IUPAC Name

4-[4-oxo-2-[(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-3-yl]benzoic acid

InChI

InChI=1S/C24H15N3O4/c28-22-18(16-5-1-3-7-19(16)26-22)13-21-25-20-8-4-2-6-17(20)23(29)27(21)15-11-9-14(10-12-15)24(30)31/h1-13H,(H,26,28)(H,30,31)

InChI Key

HGYVSQURJMISMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)C(=O)O)C(=O)N2

Origin of Product

United States

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